molecular formula C11H20N2O2 B1505911 Allyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 886365-58-8

Allyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No. B1505911
CAS RN: 886365-58-8
M. Wt: 212.29 g/mol
InChI Key: BGUIUWPKCZAMNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Allyl 4-((methylamino)methyl)piperidine-1-carboxylate were not found, related compounds such as 1-Methyl-4-(methylamino)piperidine have been synthesized and characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Allyl 4-((methylamino)methyl)piperidine-1-carboxylate is complex. It has a molecular weight of 212.29 g/mol. The related compound 1-Methyl-4-(methylamino)piperidine has a molecular weight of 128.22 .

Scientific Research Applications

δ-Opioid Receptor Agonists for Pain Management

Research conducted by Nozaki et al. (2012) explores novel δ-opioid agonists, such as ADL5859 and ADL5747, showing promising oral bioavailability and analgesic effects without inducing typical opioid side effects like hyperlocomotion or receptor internalization. These findings suggest potential applications in chronic pain treatment through δ-opioid mechanisms, demonstrating the importance of receptor selectivity for therapeutic efficacy and safety (Nozaki et al., 2012).

Chiral Building Blocks for Alkaloid Synthesis

Takahata et al. (2002) developed a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This method involved a double asymmetric allylboration of glutaraldehyde, highlighting a novel approach for constructing complex natural products and pharmaceuticals with high stereochemical control (Takahata et al., 2002).

Enantioselective Synthesis Techniques

Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts, achieving moderate enantioselectivity. This method underscores the utility of enantioselective synthesis in generating chiral molecules for pharmaceutical applications, providing a pathway to biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Antagonists for HIV-1 Therapy

Imamura et al. (2006) discovered TAK-220, a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity. This compound exhibits strong inhibition of CCR5-using HIV-1 clinical isolates, demonstrating the significance of receptor antagonists in developing new therapies for HIV-1 (Imamura et al., 2006).

Safety And Hazards

While specific safety and hazard information for Allyl 4-((methylamino)methyl)piperidine-1-carboxylate is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

prop-2-enyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-8-15-11(14)13-6-4-10(5-7-13)9-12-2/h3,10,12H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUIUWPKCZAMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699344
Record name Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 4-((methylamino)methyl)piperidine-1-carboxylate

CAS RN

886365-58-8
Record name 2-Propen-1-yl 4-[(methylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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